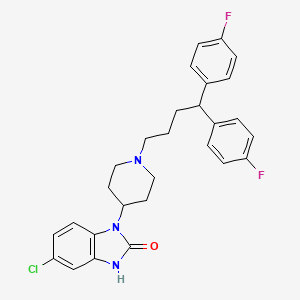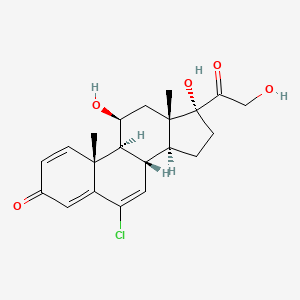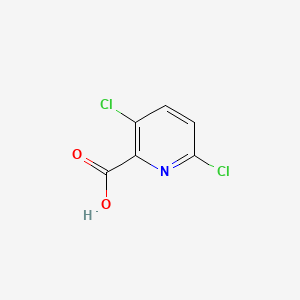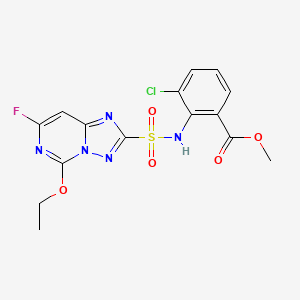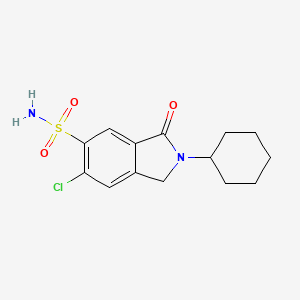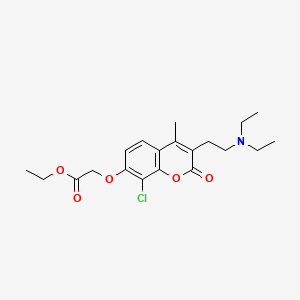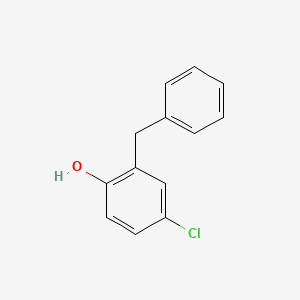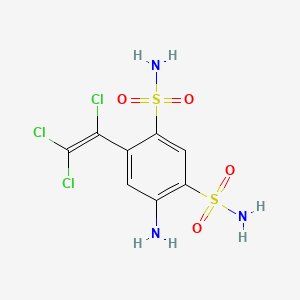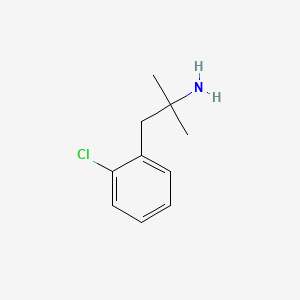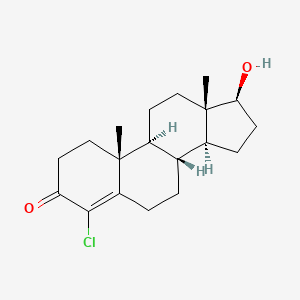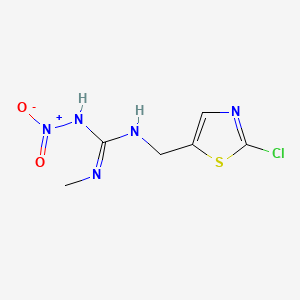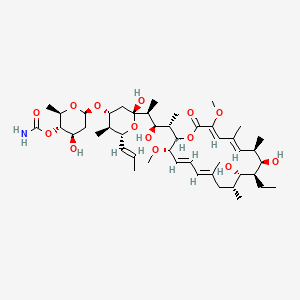
Concanamycin A
Übersicht
Beschreibung
Concanamycin A is a macrolide antibiotic derived from the bacterium Streptomyces diastatochromogenes. It is known for its potent inhibitory effects on vacuolar type H±ATPases (V-ATPases), which are enzymes responsible for acidifying intracellular compartments and translocating protons across the plasma membrane
Wissenschaftliche Forschungsanwendungen
Concanamycin A has a wide range of scientific research applications, including:
Wirkmechanismus
Target of Action
Concanamycin A is an exceptionally potent and specific inhibitor of the ATP-driven proton pumps known as vacuolar type H±ATPases (V-ATPases) . These V-ATPases play a crucial role in acidifying intracellular compartments and translocating protons across the plasma membrane .
Mode of Action
This compound interacts with its targets, the V-ATPases, by inhibiting their activity . This inhibition disrupts the normal function of these proton pumps, preventing them from acidifying intracellular compartments and translocating protons across the plasma membrane .
Biochemical Pathways
The inhibition of V-ATPases by this compound affects several biochemical pathways. V-ATPases play an important role in endocytosis and intracellular membrane trafficking . By inhibiting these proton pumps, this compound disrupts these processes, leading to downstream effects such as the suppression of the increase in CD8+ CTL population .
Pharmacokinetics
It is known that this compound is soluble in dmso at 50 mg/ml . It is supplied as a lyophilized powder and is stable for 24 months in this form. Once in solution, it should be stored at -20ºC and used within 1 month to prevent loss of potency .
Result of Action
The inhibition of V-ATPases by this compound has several molecular and cellular effects. For instance, treatment of murine cells with this compound results in apoptosis, evidenced by an increase in fragmented DNA and the number of apoptotic cells with hypodiploid DNA . Moreover, it has been shown that this compound can induce a marked DNA fragmentation characteristic of apoptosis in the CD8+ CTL clone .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the efficacy of this compound can be affected by the pH of the environment, as its primary target, V-ATPases, are involved in regulating pH within cells . Furthermore, the stability of this compound can be affected by temperature, as it needs to be stored at -20ºC once in solution to prevent loss of potency .
Biochemische Analyse
Biochemical Properties
Concanamycin A plays a crucial role in biochemical reactions by specifically inhibiting V-ATPases. These enzymes are responsible for acidifying intracellular compartments, which is essential for various cellular processes such as endocytosis, intracellular membrane trafficking, and protein degradation. This compound interacts with the V-ATPase complex by binding to the Vo subunit, thereby inhibiting its proton translocation activity . This interaction disrupts the acidification of intracellular compartments, leading to various downstream effects on cellular function.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It induces apoptosis in murine cells, as evidenced by an increase in fragmented DNA and the number of apoptotic cells with hypodiploid DNA . Additionally, this compound has been shown to induce the production of nitric oxide and decrease cell growth and survival in mouse leukemic monocyte cells . It also reverses the downregulation of cell surface MHC-I by the HIV-encoded accessory protein Nef, suggesting a potential therapeutic role in enhancing the immune-mediated clearance of HIV-infected cells .
Molecular Mechanism
The molecular mechanism of this compound involves its specific inhibition of V-ATPases. By binding to the Vo subunit of the V-ATPase complex, this compound prevents the translocation of protons across the membrane, thereby disrupting the acidification of intracellular compartments . This inhibition leads to an increase in the pH of lytic granules, which accelerates the degradation of perforin and inhibits perforin-based cytotoxic activity . Additionally, this compound has been shown to induce apoptosis through DNA fragmentation and nuclear condensation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable when stored lyophilized at -20ºC and desiccated, but once in solution, it should be used within one month to prevent loss of potency . Over time, this compound can induce drastic vacuolation of cytoplasmic granules and inhibit acidification in various cell types . Long-term exposure to this compound can lead to significant changes in cellular function, including apoptosis and altered cell signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit V-ATPase activity and induce apoptosis in target cells . At high doses, this compound can exhibit toxic effects, including general cytotoxicity and immunosuppressive effects . It is important to carefully control the dosage to achieve the desired therapeutic effects while minimizing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways that regulate intracellular pH and proton translocation. By inhibiting V-ATPases, this compound disrupts the acidification of intracellular compartments, which can affect various metabolic processes . The compound interacts with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The compound is known to bind to the Vo subunit of the V-ATPase complex, which facilitates its localization to intracellular compartments . This interaction affects the distribution and accumulation of this compound within cells, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is primarily within intracellular compartments that contain V-ATPases. The compound targets the Vo subunit of the V-ATPase complex, directing it to specific compartments such as lysosomes and endosomes . This localization is essential for its inhibitory effects on proton translocation and acidification, which in turn affect various cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Concanamycin A is primarily isolated from the fermentation broth of Streptomyces diastatochromogenes. The isolation process involves several steps, including solvent extraction, chromatography, and crystallization . The compound is soluble in organic solvents such as chloroform, methanol, ethanol, acetone, ethyl acetate, and dimethyl sulfoxide (DMSO) .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces diastatochromogenes under controlled conditions. The fermentation broth is then subjected to extraction and purification processes to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions: Concanamycin A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced analogs .
Vergleich Mit ähnlichen Verbindungen
- Bafilomycin A1
- Concanamycin B
- Concanamycin C
Concanamycin A’s unique structure and potent inhibitory effects on V-ATPases make it a valuable tool in scientific research and a promising candidate for therapeutic applications.
Eigenschaften
CAS-Nummer |
80890-47-7 |
|---|---|
Molekularformel |
C46H75NO14 |
Molekulargewicht |
866.1 g/mol |
IUPAC-Name |
[6-[(2S)-2-[4-(11-ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl)-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-prop-1-enyloxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate |
InChI |
InChI=1S/C46H75NO14/c1-13-16-34-28(7)37(58-38-22-33(48)43(31(10)57-38)60-45(47)53)23-46(54,61-34)30(9)41(51)29(8)42-35(55-11)18-15-17-24(3)19-26(5)39(49)32(14-2)40(50)27(6)20-25(4)21-36(56-12)44(52)59-42/h13,15-18,20-21,26-35,37-43,48-51,54H,14,19,22-23H2,1-12H3,(H2,47,53)/t26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,37?,38?,39?,40?,41?,42?,43?,46-/m0/s1 |
InChI-Schlüssel |
DJZCTUVALDDONK-INKICEHKSA-N |
SMILES |
CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C=CC)C)OC3CC(C(C(O3)C)OC(=O)N)O)O)O)OC)C)C)O |
Isomerische SMILES |
CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)[C@@]2(CC(C(C(O2)C=CC)C)OC3CC(C(C(O3)C)OC(=O)N)O)O)O)OC)C)C)O |
Kanonische SMILES |
CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C=CC)C)OC3CC(C(C(O3)C)OC(=O)N)O)O)O)OC)C)C)O |
Aussehen |
Solid powder |
Key on ui other cas no. |
80890-47-7 |
Piktogramme |
Acute Toxic; Irritant |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Concanamycin A; X 4357 B; X-4357 B; X4357 B; NSC 674620. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate](/img/structure/B1669226.png)

